molecular formula C13H10N6O3S B12255698 N-(3-nitrophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide

N-(3-nitrophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide

Cat. No.: B12255698
M. Wt: 330.32 g/mol
InChI Key: BCWRPLHAVDRYQM-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 3-nitrophenyl group attached to an acetamide backbone and a purine ring system substituted with a sulfanyl (-S-) group at the 6-position. This compound integrates two pharmacophoric motifs:

  • Purine-sulfanyl moiety: The purine scaffold, a heterocyclic aromatic system, is modified with a sulfanyl group, which may facilitate hydrogen bonding or disulfide bridge formation in biological environments.

Properties

Molecular Formula

C13H10N6O3S

Molecular Weight

330.32 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H10N6O3S/c20-10(18-8-2-1-3-9(4-8)19(21)22)5-23-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7H,5H2,(H,18,20)(H,14,15,16,17)

InChI Key

BCWRPLHAVDRYQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Biological Activity

N-(3-nitrophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

  • Chemical Formula : C13H11N3O3S
  • Molecular Weight : 330.32 g/mol
  • CAS Number : 879620-60-7

The synthesis of this compound typically involves the reaction between a 3-nitrophenyl derivative and a purine derivative with a sulfanyl group. The general synthetic route includes:

  • Starting Materials : 3-nitrophenylamine and 6-chloropurine.
  • Formation of Intermediate : Reaction under basic conditions (e.g., potassium carbonate).
  • Thioether Formation : Treatment with thiourea to introduce the sulfanyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfanyl group can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity.
  • Nucleotide Mimicry : The purine moiety may mimic natural nucleotides, interfering with nucleic acid metabolism and signaling pathways.

Antitumor Activity

Research has shown that derivatives of purine compounds exhibit significant cytotoxic effects against cancer cell lines:

  • A study demonstrated that certain purine derivatives displayed cytotoxicity ranging from 3 to 39 μM, with the lead compound showing synergistic effects when combined with nucleoside analogs like fludarabine .
  • The mechanism involved both induction of apoptosis and inhibition of cell proliferation, indicating potential as an antitumor agent.

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of related compounds:

  • New derivatives have been synthesized and tested for their anti-inflammatory activity, showing promising results compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • The compounds exhibited good to excellent anti-inflammatory effects, suggesting that this compound could be a candidate for further development in inflammatory disease contexts.

Case Studies and Research Findings

StudyFocusFindings
Synthesis and MechanismDetailed synthesis routes; potential enzyme interactions.
Anti-inflammatory ActivityCompounds showed significant anti-inflammatory effects compared to indomethacin.
Antitumor ActivityLead compound exhibited cytotoxicity against cancer cell lines; apoptosis induction noted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their reported biological activities:

Compound Name Phenyl Substituent Purine Substituent Key Biological Activities Reference
N-(3-Nitrophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide 3-Nitro 6-Sulfanyl Not explicitly reported (inferred antimicrobial potential) N/A
N-(3-Methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide 3-Methyl 6-Sulfanyl Structural similarity; activity data unavailable
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro, 2-Nitro Methylsulfonyl (non-purine) Intermediate for sulfur-containing heterocycles
N-(9-Acetyl-6-chloro-9H-purin-2-yl)acetamide None 6-Chloro, 9-Acetyl Potential metabolic stability modulation
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide 3,5-Difluoro Benzo[d]thiazole-sulfonyl Gram-positive antibacterial activity

Key Comparative Insights

Role of Phenyl Substituents
  • Nitro Groups: The 3-nitrophenyl group in the target compound may enhance electrophilicity compared to the 3-methylphenyl analog (non-electron-withdrawing). This could improve binding to microbial enzymes or DNA targets, as seen in nitro-containing antibiotics like metronidazole .
  • Chloro vs. Nitro : The 4-chloro-2-nitrophenyl group in introduces steric and electronic effects distinct from the target compound’s 3-nitro substitution. Chlorine’s moderate electronegativity may reduce reactivity compared to nitro but improve solubility.
Purine Modifications
  • Sulfanyl (-S-) vs.
  • Chloro Substitution : The 6-chloro purine in is a common motif in antiviral/antitumor agents (e.g., cladribine), suggesting the target compound’s 6-sulfanyl group might offer alternative binding modes.

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